molecular formula C16H27NO3 B2470858 Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate CAS No. 2567495-25-2

Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate

Cat. No.: B2470858
CAS No.: 2567495-25-2
M. Wt: 281.396
InChI Key: FOQVHONSFOKLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate: is a spirocyclic compound characterized by its unique structural frameworkThe spirocyclic structure imparts rigidity and stability, making it an attractive scaffold for drug development and other scientific research .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be functionalized to create diverse chemical entities .

Biology and Medicine: In biological and medicinal research, this compound serves as a scaffold for drug development. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings. Its stability and rigidity make it suitable for applications requiring durable and resilient materials .

Mechanism of Action

While the specific mechanism of action for Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate is not mentioned, compounds of similar structure are often used in PROTAC development for targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Future Directions

Compounds like Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate, which can act as rigid linkers, have potential applications in the development of PROTACs for targeted protein degradation . This is a promising area of research for the development of new therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with tert-butyl chloroformate to introduce the tert-butyl ester group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties.

Properties

IUPAC Name

tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-15(2,3)20-14(19)17-12-8-9-13(18)16(17)10-6-4-5-7-11-16/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQVHONSFOKLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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